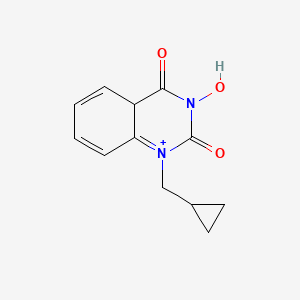
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FEN1InhibitorC2 is a small-molecule inhibitor targeting Flap Endonuclease 1 (FEN1), a structure-specific endonuclease involved in DNA replication and repair. FEN1 plays a crucial role in maintaining genomic stability by participating in the base excision repair pathway and Okazaki fragment maturation during DNA replication . Inhibition of FEN1 has been explored as a therapeutic strategy for cancer treatment due to its role in DNA damage repair and its overexpression in various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FEN1InhibitorC2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of FEN1InhibitorC2 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using high-throughput screening methods to identify the most effective synthetic routes, and employing advanced purification techniques to obtain the compound in large quantities with high purity .
化学反応の分析
Types of Reactions
FEN1InhibitorC2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of FEN1InhibitorC2 .
科学的研究の応用
FEN1InhibitorC2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and replication.
Biology: Employed in research on genomic stability and the cellular response to DNA damage.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overexpressed or mutated FEN1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways
作用機序
FEN1InhibitorC2 exerts its effects by binding to the active site of FEN1, thereby inhibiting its endonuclease activity. This inhibition leads to the accumulation of DNA damage, particularly DNA double-strand breaks, which can trigger cell death in cancer cells. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination repair, and non-homologous end joining .
類似化合物との比較
FEN1InhibitorC2 is unique compared to other FEN1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
N-hydroxyurea series inhibitors: These compounds also target FEN1 but may have different binding affinities and specificities.
SC13: Another FEN1 inhibitor that has shown efficacy in inducing DNA damage and promoting apoptosis in cancer cells
FEN1InhibitorC2 stands out due to its potential for higher specificity and reduced side effects, making it a promising candidate for further development in cancer therapy .
特性
分子式 |
C12H13N2O3+ |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-3-hydroxy-4aH-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H13N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8-9,17H,5-7H2/q+1 |
InChIキー |
HLFLBKIQBDAVPH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C[N+]2=C3C=CC=CC3C(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
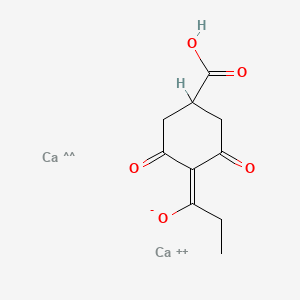
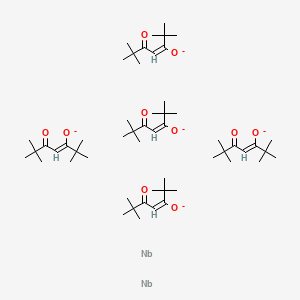
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
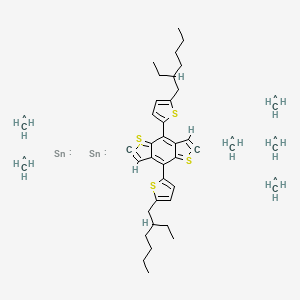
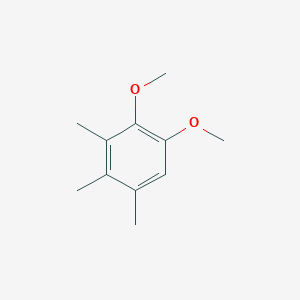
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

